molecular formula C10H15NO B6282747 rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis CAS No. 2307771-33-9

rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis

Cat. No.: B6282747
CAS No.: 2307771-33-9
M. Wt: 165.2
InChI Key:
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Description

rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis is a chiral compound with a unique structure characterized by the presence of two cyclopropyl groups attached to a pyrrolidinone ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone or ketoester, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl groups or the pyrrolidinone ring, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    rac-(3R,5S)-3,5-dimethylazepane, cis: Another chiral compound with a similar pyrrolidinone ring structure but different substituents.

    rac-(3R,5S)-1,3,5-trimethylpiperazine, cis: A related compound with a piperazine ring instead of a pyrrolidinone ring.

Uniqueness

rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

2307771-33-9

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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